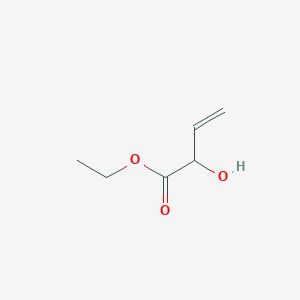

![molecular formula C10H8Cl2N2OS B2674927 2-Amino-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-one CAS No. 303093-54-1](/img/structure/B2674927.png)

2-Amino-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

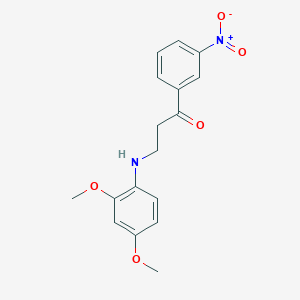

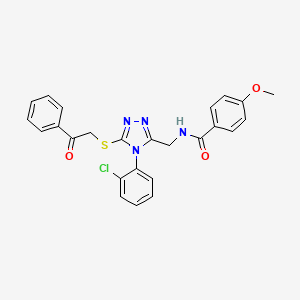

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates. Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .

Chemical Reactions Analysis

Thiazole derivatives have been found to have diverse therapeutic and pharmaceutical activity and are used in probe design. The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .

Aplicaciones Científicas De Investigación

Anticancer Potential

Thiazolidinone derivatives, including structures similar to 5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one, have been synthesized and evaluated for their anticancer activities. These compounds exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in human leukemia cell lines. The presence of electron-donating groups on the thiazolidinone moiety is crucial for anticancer properties, suggesting a potential area of research for compounds with similar structures (Chandrappa et al., 2009).

Antimicrobial and Antifungal Effects

Novel compounds based on thiazolidinone frameworks, like 5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one, have shown significant antimicrobial and antifungal activities. These activities are observed against various strains of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The structure-activity relationship (SAR) studies indicate that certain substitutions on the thiazolidinone ring can enhance these effects, providing a path for the development of new antimicrobial agents (B'Bhatt & Sharma, 2017).

Anti-inflammatory and Analgesic Properties

Research into thiazolidinone derivatives has also uncovered their potential anti-inflammatory and analgesic properties. The synthesis of bis-heterocyclic derivatives incorporating the thiazolidinone ring demonstrates that these compounds can exhibit significant anti-inflammatory and analgesic effects, alongside minimal ulcerogenic activity. This suggests the promise of thiazolidinone-based compounds, including those similar to 5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one, in developing new treatments for inflammatory conditions and pain management (Kumar & Panwar, 2015).

Antifibrotic Applications

The study on amino(imino)thiazolidinone derivatives has identified compounds with significant antifibrotic activity without scavenging superoxide radicals. This activity was comparable to that of Pirfenidone, a known antifibrotic agent, suggesting that similar structures to 5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one could be potent antifibrotic candidates for further testing (Kaminskyy et al., 2016).

Propiedades

IUPAC Name |

2-amino-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2OS/c11-6-1-2-7(12)5(3-6)4-8-9(15)14-10(13)16-8/h1-3,8H,4H2,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKQMPMXVYYPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC2C(=O)N=C(S2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine](/img/structure/B2674844.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2674845.png)

![2-Amino-4-(cyanomethyl)-6-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyridine-3,5-dicarbonitrile](/img/structure/B2674854.png)

![2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2674858.png)

![Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate](/img/structure/B2674863.png)

![methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate](/img/structure/B2674865.png)

![1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2674867.png)